Anrikefon

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2269511-95-5 |

|---|---|

Molecular Formula |

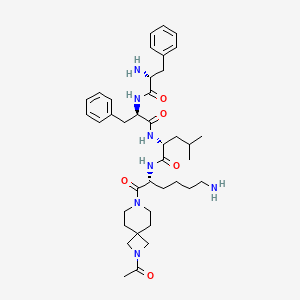

C39H57N7O5 |

Molecular Weight |

703.9 g/mol |

IUPAC Name |

(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C39H57N7O5/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50)/t31-,32-,33-,34-/m1/s1 |

InChI Key |

VWXDZAZSCZVCPV-YFRBGRBWSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

Anrikefon: A Technical Guide to the Mechanism of Action in Peripheral Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anrikefon (also known as HSK21542) is an investigational drug candidate identified as a potent, highly selective kappa opioid receptor (KOR) agonist. Its primary mechanism of action is localized to the peripheral nervous system, which minimizes the central nervous system (CNS) side effects commonly associated with opioid analgesics, such as respiratory depression, sedation, and dependence.[1] This document provides a detailed overview of the molecular mechanisms through which this compound modulates peripheral neuron activity, supported by established experimental methodologies and quantitative data from analogous compounds. Clinical trial data has demonstrated this compound's efficacy in treating moderate to severe pruritus in patients undergoing hemodialysis and in managing postoperative pain.[2][3]

Core Mechanism of Action

This compound exerts its effects by binding to and activating kappa opioid receptors located on the peripheral terminals of primary afferent neurons, specifically nociceptors.[4][5] These G-protein coupled receptors (GPCRs) are key regulators of neuronal excitability.[5] The activation of peripheral KORs by this compound initiates an intracellular signaling cascade that ultimately leads to a reduction in the generation and propagation of nociceptive signals, thereby producing analgesia and anti-pruritic effects.[4][5][6] This peripheral restriction is a key therapeutic advantage.[1]

Principal Signaling Pathway

The activation of KORs by this compound engages inhibitory G-proteins (Gi/o). This interaction triggers the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase (AC): The Gαi/o subunit directly inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and sensitization of various ion channels involved in nociception.

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in directly modulating ion channel activity.[4]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit binds to and inhibits N-type and P/Q-type VGCCs. This action reduces calcium influx into the presynaptic terminal, which is a critical step for the release of pro-nociceptive neurotransmitters (e.g., glutamate, Substance P, CGRP).[9]

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and opens GIRK channels (also known as Kir3 channels).[1] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane. This hyperpolarized state increases the threshold required to trigger an action potential, thereby reducing neuronal excitability.[1][10]

-

Under inflammatory conditions, the efficacy of peripheral KOR agonists can be enhanced.[4][6] Inflammatory mediators, such as bradykinin, can "prime" the system, potentially through Protein Kinase C (PKC) activation, making the KORs more responsive to agonists.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid Receptors on Peripheral Sensory Neurons - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Opioid Actions in Primary-Afferent Fibers—Involvement in Analgesia and Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peripheral mechanisms of opioid analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of κ-Opioid Receptor Signaling in Peripheral Sensory Neurons In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of κ-opioid receptor signaling in peripheral sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Morphine peripheral analgesia depends on activation of the PI3Kγ/AKT/nNOS/NO/KATP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kappa Opioid Receptor Selectivity Profile of HSK21542

Introduction

HSK21542 is a novel, peripherally-restricted kappa opioid receptor (KOR) agonist developed as a promising therapeutic candidate for relieving pain and treating intractable pruritus.[1][2][3][4] Unlike traditional opioid analgesics that act on the mu-opioid receptor (MOR) and are associated with significant central nervous system (CNS) side effects, HSK21542 is designed to selectively target KORs in the periphery.[5][6] This peripheral restriction is evidenced by a very low brain/plasma concentration ratio of 0.001, which minimizes CNS-related adverse effects such as sedation, dysphoria, and addiction potential that have historically impeded the clinical development of KOR agonists.[1][2][3] In vitro studies have demonstrated that HSK21542 is a potent and selective KOR agonist, with a higher potency than the previously developed peripherally-acting KOR agonist, CR845 (difelikefalin).[1][3] This technical guide provides a comprehensive overview of the KOR selectivity profile of HSK21542, detailing its binding affinity and functional activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Selectivity Profile

The selectivity of HSK21542 for the kappa opioid receptor has been quantified through radioligand binding assays and functional assays. The data consistently demonstrates high affinity and potent agonistic activity at the KOR, with significantly lower activity at other opioid receptor subtypes, although specific binding data for mu and delta receptors are not detailed in the available literature. The compound's profile is often compared to CR845 and the standard KOR agonist U69,593.

Table 1: Receptor Binding Affinity of HSK21542 and Comparators at the Kappa Opioid Receptor

This table summarizes the binding characteristics of HSK21542 in comparison to other KOR agonists. The IC50 value represents the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand, while the Kd (dissociation constant) indicates the affinity of the ligand for the receptor. Lower values for both parameters signify higher binding affinity.

| Compound | Radioligand | IC50 (nM) [95% CI] | Kd (nM) [95% CI] | Source |

| HSK21542 | [³H]diprenorphine | 0.54 [0.38–0.75] | 0.068 [0.028–0.092] | [3] |

| CR845 | [³H]diprenorphine | 1.16 [0.85–1.57] | 0.23 [0.17–0.26] | [3] |

| U69,593 | [³H]diprenorphine | 14.72 [9.08–22.38] | Not Reported | [3] |

Table 2: Functional Activity of HSK21542 and Comparators at the Kappa Opioid Receptor

This table presents the functional potency of HSK21542 as measured by its ability to inhibit forskolin-induced cyclic AMP (cAMP) accumulation in cells expressing the human KOR. The EC50 value is the concentration of an agonist that provides 50% of the maximal response. A lower EC50 value indicates greater potency.

| Compound | Assay Type | EC50 (pM) [95% CI] | Relative Potency vs. HSK21542 | Source |

| HSK21542 | cAMP Accumulation | 2.41 [1.43–4.67] | 1x | [1][3] |

| CR845 | cAMP Accumulation | ~29.88 | 12.4x Weaker | [1][3] |

| U69,593 | cAMP Accumulation | ~1800 | 747x Weaker | [1][3] |

Experimental Protocols

The characterization of HSK21542's receptor selectivity profile relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC50, Ki, Kd) of an unlabeled compound (HSK21542) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[7]

-

Objective: To determine the binding affinity of HSK21542 for the kappa opioid receptor.

-

Receptor Source: Cell membranes prepared from Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human kappa opioid receptor.

-

Radioligand: [³H]diprenorphine, a non-selective opioid receptor antagonist, is commonly used to label the KOR.[3][8]

-

Procedure:

-

Incubation: A constant concentration of [³H]diprenorphine is incubated with the cell membrane preparation in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (HSK21542) or reference compounds (CR845, U69,593).[3]

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[9]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[9]

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation spectroscopy.[9]

-

-

Data Analysis: Non-linear regression analysis is used to fit the competition data to a one-site sigmoidal dose-response curve, from which the IC50 value is determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation. Saturation binding experiments, where increasing concentrations of the radioligand are used, allow for the determination of the Kd.[7]

cAMP Accumulation Functional Assay

This is a functional assay that measures the ability of a KOR agonist to inhibit the production of cyclic AMP, a key second messenger. KORs are coupled to the inhibitory G-protein (Gi/o), which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10][11]

-

Objective: To determine the functional potency (EC50) and efficacy of HSK21542 as a KOR agonist.

-

Cell Line: HEK-293 cells stably expressing the human kappa opioid receptor are used.[3]

-

Procedure:

-

Cell Plating: Cells are plated in multi-well plates and allowed to adhere.

-

Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

-

Agonist Treatment: Concurrently with or prior to forskolin stimulation, cells are incubated with increasing concentrations of the KOR agonist (HSK21542 or reference compounds).

-

Inhibition: The agonist binds to the KOR, activating the Gi protein, which inhibits the forskolin-stimulated adenylyl cyclase activity, resulting in a dose-dependent reduction in cAMP accumulation.[3]

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis: The data are plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 and Emax (maximum effect) values.[9]

Mandatory Visualizations

Experimental Workflow for Receptor Selectivity Profiling

Caption: Workflow for determining the binding and functional selectivity of HSK21542.

Kappa Opioid Receptor (KOR) Signaling Pathway

Caption: Canonical signaling pathways activated by KOR agonists like HSK21542.

Conclusion

HSK21542 is a highly potent and selective peripherally-restricted kappa opioid receptor agonist.[1][2][3] Quantitative in vitro studies confirm its sub-nanomolar binding affinity and picomolar functional potency at the human KOR, significantly exceeding that of other KOR agonists like CR845 and U69,593.[3] This high selectivity for the KOR, combined with its peripheral restriction, underpins its therapeutic potential as an analgesic and antipruritic agent with a favorable safety profile, avoiding the central nervous system side effects that limit the use of other opioids.[1][12][13] The detailed experimental protocols and an understanding of the underlying KOR signaling pathways are crucial for the continued development and clinical application of this promising compound.

References

- 1. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]

- 2. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasp-pain.org [iasp-pain.org]

- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial [frontiersin.org]

- 7. revvity.com [revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Anrikefon in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anrikefon (also known as HSK21542) is a novel, potent, and selective peripherally restricted kappa-opioid receptor (KOR) agonist developed for the management of pain and pruritus.[1][2] Its mechanism of action is designed to provide therapeutic benefits without the central nervous system (CNS) side effects commonly associated with other opioids.[3] Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for its continued development and for bridging the translational gap to clinical applications. This technical guide synthesizes the available preclinical and relevant clinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, provides detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development. While comprehensive preclinical pharmacokinetic parameters are not widely published, this guide consolidates the existing knowledge to provide a foundational understanding.

Introduction to this compound

This compound is a synthetic short-chain polypeptide that acts as a selective agonist for the kappa-opioid receptor.[4] Preclinical studies have demonstrated its analgesic and antipruritic effects.[5] A key feature of this compound is its peripheral restriction, which is supported by a very low brain-to-plasma concentration ratio, suggesting minimal penetration of the blood-brain barrier.[3] This characteristic is intended to reduce centrally-mediated side effects such as dysphoria, sedation, and respiratory depression.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by activating kappa-opioid receptors, which are G protein-coupled receptors (GPCRs).[6] The activation of KORs is coupled to the Gαi/o subunit of the G protein complex.[6] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The dissociation of the G protein into Gα and Gβγ subunits also modulates ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability, which contributes to its analgesic effects.[7][8]

The signaling also involves β-arrestin pathways, which are implicated in receptor desensitization and may contribute to some of the adverse effects associated with KOR agonists.[6] The balance between G protein-mediated and β-arrestin-mediated signaling is a key area of research for developing safer opioids.

Preclinical Pharmacokinetic Profile

Detailed quantitative pharmacokinetic data for this compound in various preclinical species (e.g., rats, dogs, monkeys) are not extensively available in the public domain. The following sections summarize the known ADME properties based on published preclinical findings and supportive human studies.

Absorption

Specific details on the oral bioavailability of this compound in preclinical models have not been published. Clinical trials have primarily utilized intravenous administration.[9]

Distribution

A key characteristic of this compound is its limited ability to cross the blood-brain barrier. This is a critical feature for a peripherally restricted opioid agonist.

| Parameter | Species | Value | Method | Reference |

| Brain/Plasma Concentration Ratio | Preclinical Animal Model | 0.001 | Liquid Chromatography with Tandem Mass Spectrometry | [3] |

This low ratio confirms the peripheral restriction of this compound and supports its development as an analgesic with a reduced risk of CNS side effects.

Metabolism

A human study using radiolabeled [14C]HSK21542 provides significant insight into the metabolic fate of this compound. The findings from this study are highly indicative of the expected metabolic profile in preclinical species.

| Finding | Details | Reference |

| Metabolic Stability | This compound is minimally metabolized in vivo. | [4] |

| Primary Circulating Component | Unchanged this compound is the main circulating component in plasma. | [4] |

These findings suggest that this compound is a metabolically stable compound, which simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions involving metabolic enzymes.

Excretion

The human mass balance study also clarified the primary routes of elimination for this compound.

| Route of Excretion | Percentage of Recovered Dose (in Humans) | Reference |

| Renal (Urine) | ~46.30% | [4] |

| Fecal | ~35.60% | [4] |

| Total Recovery | ~81.89% | [4] |

The data indicates that renal excretion is the main pathway for the elimination of unchanged this compound.[4][10]

Experimental Protocols

Detailed protocols for the specific preclinical studies on this compound are not publicly available. However, based on standard methodologies in pharmacokinetic research, the following represents a plausible workflow for assessing the preclinical pharmacokinetics and brain distribution of a compound like this compound.

General Preclinical Pharmacokinetic Study Workflow

Methodology:

-

Animal Models: Studies are typically conducted in at least two species, such as Sprague-Dawley rats and Beagle dogs, to allow for interspecies comparison and scaling.

-

Drug Administration:

-

Intravenous (IV): A single bolus dose is administered, typically via the tail vein in rats or a cephalic vein in dogs, to determine clearance, volume of distribution, and terminal half-life.

-

Oral (PO): The compound is administered via oral gavage to assess absorption characteristics and determine oral bioavailability.

-

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters.

Brain/Plasma Distribution Study Protocol

Objective: To determine the extent of a drug's penetration into the central nervous system by calculating the brain-to-plasma concentration ratio (Kp).

Methodology:

-

Animal Model: Typically conducted in rodents (e.g., CD-1 mice or Sprague-Dawley rats).

-

Drug Administration: A single dose of the compound is administered (e.g., intravenously or intraperitoneally) at a dose known to produce therapeutic plasma concentrations.

-

Sample Collection: At a specific time point post-dose (often corresponding to the time of peak plasma concentration, Tmax, or at steady state), animals are anesthetized.

-

Blood Collection: A terminal blood sample is collected via cardiac puncture.

-

Brain Perfusion and Collection: The circulatory system is perfused with saline to remove blood from the brain tissue. The whole brain is then excised.[11]

-

Sample Processing:

-

Blood is processed to plasma.

-

The brain is weighed and homogenized.

-

-

Bioanalysis: The concentration of the drug in plasma and brain homogenate is determined by a validated LC-MS/MS method.[11]

-

Calculation: The brain/plasma concentration ratio is calculated by dividing the concentration of the drug in the brain (ng/g of tissue) by the concentration in plasma (ng/mL).

Conclusion

This compound is a peripherally restricted kappa-opioid receptor agonist with a promising pharmacokinetic profile that supports its therapeutic rationale. Preclinical data, though limited in the public domain, indicates very low CNS penetration, a critical feature for avoiding central side effects.[3] Furthermore, human mass balance studies suggest that this compound is metabolically stable and primarily cleared by the kidneys, simplifying its disposition profile.[4] The methodologies outlined in this guide provide a framework for conducting further preclinical evaluations. A more comprehensive publication of preclinical ADME data would be invaluable for the scientific community to fully appreciate the translational potential of this novel analgesic and antipruritic agent.

References

- 1. Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Mass Balance and Metabolism of [14C]HSK21542, a Novel Kappa Opioid Receptor Agonist, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]

- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Safety and effectiveness of HSK21542 for hemodialysis patients: a multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial [frontiersin.org]

- 11. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Anrikefon (HSK21542): A Technical Whitepaper on the Discovery and Development of a Novel Peripherally Restricted Kappa Opioid Receptor Agonist

Abstract

Anrikefon (HSK21542) is a novel, selective, peripherally restricted kappa opioid receptor (KOR) agonist developed for the treatment of postoperative pain and chronic kidney disease-associated pruritus (CKD-aP). By selectively targeting KORs in the periphery, this compound is designed to provide effective analgesia and anti-pruritic action without the centrally mediated side effects commonly associated with opioid therapies, such as respiratory depression, sedation, and abuse potential. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Introduction: The Rationale for a Peripherally Restricted KOR Agonist

Opioid receptors, particularly the mu-opioid receptor (MOR), are well-established targets for pain management. However, MOR agonists are associated with significant central nervous system (CNS) side effects, including addiction, respiratory depression, and constipation.[1] The kappa opioid receptor (KOR) represents an alternative target for analgesia that does not produce respiratory depression and may even counteract the addictive properties of MOR agonists.[1] However, early KOR agonists that could cross the blood-brain barrier were associated with CNS side effects like sedation, dysphoria, and diuresis, which limited their clinical development.[2][3]

This led to the development of peripherally restricted KOR agonists, which are designed to act on KORs in the peripheral nervous system, thereby avoiding CNS-related adverse events. This compound (HSK21542) was developed with this goal in mind. Its chemical structure incorporates a hydrophilic small peptide and a spirocyclic moiety, which enhances its binding affinity to KORs while minimizing its ability to penetrate the blood-brain barrier.[4]

Mechanism of Action

This compound is a potent and selective agonist of the kappa opioid receptor.[3][5] KORs are G-protein coupled receptors that are expressed on sensory neurons and immune cells in the periphery. Activation of peripheral KORs by this compound is believed to inhibit the transmission of pain and itch signals from the periphery to the central nervous system. The discovery of an imbalance between KOR and MOR signaling in pruritus has further supported the development of KOR agonists for conditions like CKD-associated pruritus.[4]

Signaling Pathway

The binding of this compound to peripheral KORs initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of inflammatory processes.

Caption: this compound activates peripheral KORs, leading to reduced neuronal excitability.

Preclinical Development

A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of this compound.

In Vitro Studies

Receptor Binding and Functional Activity:

-

Objective: To determine the binding affinity and functional potency of this compound at the kappa opioid receptor.

-

Methodology:

-

Receptor Binding Assay: A competitive binding assay using [3H]diprenorphine was performed on membranes from Chinese Hamster Ovary (CHO) cells expressing the human KOR. The IC50 value, the concentration of this compound required to inhibit 50% of the radioligand binding, was determined.

-

cAMP Accumulation Assay: A functional assay was conducted to measure the inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing the human KOR. The EC50 value, the concentration of this compound that produces 50% of the maximal response, was calculated.

-

-

Results: this compound demonstrated high affinity and potent agonist activity at the KOR.[3] In a [3H]diprenorphine binding assay, HSK21542 had an IC50 value of 0.54 nM, compared to 1.16 nM for CR845.[3] An in vitro study also revealed that the agonistic activity of this compound was more than 12 times higher than that of difelikefalin.[4]

| Compound | KOR Binding Affinity (IC50, nM) |

| This compound (HSK21542) | 0.54 |

| CR845 | 1.16 |

Table 1: In Vitro KOR Binding Affinity. [3]

Peripheral Restriction:

-

Objective: To assess the ability of this compound to cross the blood-brain barrier.

-

Methodology: The brain-to-plasma concentration ratio of this compound was determined in rodents following systemic administration using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Results: this compound exhibited minimal penetration into the brain, with a brain/plasma concentration ratio of 0.001.[1][3] This confirmed its peripheral selectivity.

In Vivo Studies

Animal Models of Pain:

-

Objective: To evaluate the antinociceptive effects of this compound in various animal models of pain.

-

Methodology:

-

Acetic Acid-Induced Writhing Test (Mice): This model of inflammatory pain involves intraperitoneal injection of acetic acid to induce writhing behavior. The number of writhes is counted after administration of this compound or vehicle.

-

Hindpaw Incision Model (Rats): A surgical incision is made on the plantar surface of the rat's hind paw to model postoperative pain. Mechanical allodynia is assessed using von Frey filaments.

-

Chronic Constriction Injury (CCI) Model (Rats): This model of neuropathic pain involves loosely ligating the sciatic nerve. Mechanical allodynia is measured using von Frey filaments.

-

-

Results: this compound significantly inhibited pain-related behaviors in all models.[3] In the writhing test, this compound showed a long-lasting analgesic effect, with a median effective dose of 1.48 mg/kg at 24 hours post-dosing.[3] The antinociceptive effects of this compound were reversed by the KOR antagonist nor-binaltorphimine.[6]

Animal Model of Itch:

-

Objective: To assess the antipruritic activity of this compound.

-

Methodology: The compound 48/80-induced itch model in mice was used. Compound 48/80 is a mast cell degranulator that induces scratching behavior. The number of scratches is counted after administration of this compound or vehicle.

-

Results: this compound demonstrated potent antipruritic effects in this model.[6]

Safety and Tolerability:

-

Objective: To evaluate the potential for CNS side effects and abuse liability.

-

Methodology:

-

Locomotor Activity: The effect of this compound on spontaneous locomotor activity in mice was assessed.

-

Respiratory Function: The impact of this compound on respiratory rate was measured in mice using whole-body plethysmography.

-

Abuse Potential: Preclinical studies, including intravenous self-administration, drug discrimination, and conditioned place preference tests in rats, were conducted.

-

-

Results: this compound had minimal effect on locomotor activity and did not cause respiratory depression.[1][6] Preclinical findings suggest that HSK21542 has no abuse potential.[7] Reproductive and developmental toxicity studies in rats and rabbits showed a favorable safety profile with only minor effects on embryo-fetal development at high doses.[8]

Clinical Development

This compound has undergone extensive clinical evaluation in Phase I, II, and III trials for both postoperative pain and chronic kidney disease-associated pruritus.

Postoperative Pain

Phase II Clinical Trial (NCT04424251):

-

Objective: To evaluate the efficacy and safety of different doses of this compound for postoperative analgesia in patients undergoing laparoscopic abdominal surgery.

-

Methodology: This was a randomized, placebo-controlled, two-stage trial. In stage 2, patients received HSK21542 (0.5 μg/kg or 1.0 μg/kg) or placebo intravenously at 0, 8, and 16 hours postoperatively. The primary endpoint was the time-weighted summed pain intensity differences over 24 hours (SPID0-24h).

-

Results: The 1.0 μg/kg dose of this compound showed a trend towards better pain relief compared to placebo and was well-tolerated, with a lower incidence of postoperative nausea and vomiting (PONV) compared to the placebo group.[2][9] This dose was recommended for Phase III trials.[9]

| Treatment Group | SPID0-24h (scores x min, mean ± SD) |

| HSK21542 (1.0 μg/kg) | -1679.8 ± 2284.3 |

| HSK21542 (0.5 μg/kg) | -1499.4 ± 2487.2 |

| Placebo | -435.2 ± 2852.9 |

Table 2: Phase II Efficacy in Postoperative Pain (Pooled Results). [2][9]

Phase III Clinical Trials (HSK21542-301 [NCT04738357] and HSK21542-303 [NCT05390905]):

-

Objective: To confirm the efficacy and safety of this compound 1.0 μg/kg for the treatment of postoperative pain in patients undergoing abdominal surgery.

-

Methodology: These were multicenter, randomized, double-blind, placebo-controlled trials. HSK21542-301 was a two-arm study comparing this compound to placebo. HSK21542-303 was a three-arm study comparing this compound to both placebo and tramadol. The primary endpoint was SPID0-24h.

-

Results: this compound demonstrated statistically significant superiority over placebo in pain relief in both trials.[1][10] In HSK21542-303, this compound was non-inferior to tramadol.[1][10] this compound had a safety profile comparable to placebo and was associated with fewer gastrointestinal adverse events than tramadol.[1][10]

| Trial | Treatment Group | SPID0-24h (LS mean ± SE) | P-value vs. Placebo |

| HSK21542-301 | HSK21542 (1.0 μg/kg) | -39.1 ± 1.88 | <0.001 |

| Placebo | -27.4 ± 1.89 | ||

| HSK21542-303 | HSK21542 (1.0 μg/kg) | -64.0 ± 2.25 | <0.001 |

| Placebo | -45.9 ± 2.25 |

Table 3: Phase III Efficacy in Postoperative Pain. [1][10]

Chronic Kidney Disease-Associated Pruritus (CKD-aP)

Phase II Clinical Trial (NCT04470154):

-

Objective: To evaluate the safety and efficacy of multiple ascending doses of this compound in hemodialysis patients with moderate to severe pruritus.

-

Methodology: Patients received this compound (0.05-0.80 μg/kg) or placebo intravenously three times a week after dialysis. The primary efficacy endpoint was the change from baseline in the weekly mean of the daily Worst Itching Intensity Numerical Rating Scale (WI-NRS) score.

-

Results: this compound was well-tolerated across the dose range. The 0.30 μg/kg dose showed a significant reduction in pruritus compared to placebo and was selected for further development.[11]

Phase III Clinical Trial (NCT05135390):

-

Objective: To evaluate the efficacy and safety of this compound in patients with moderate to severe CKD-aP undergoing hemodialysis.

-

Methodology: This was a multicenter, randomized, double-blind, placebo-controlled trial conducted in China.[4][12][13] 545 patients were randomized to receive either this compound (0.3 μg/kg) or placebo intravenously three times a week for 12 weeks.[4][12][14] The primary endpoint was the proportion of patients with a ≥4-point reduction from baseline in the WI-NRS score at week 12.[13]

-

Results: A significantly higher percentage of patients in the this compound group achieved the primary endpoint compared to the placebo group (37% vs. 15%, P<0.001).[4][12][14] this compound also demonstrated significant improvements in itch-related quality of life as measured by the 5-D itch scale and Skindex-10 scale.[4][12][14] The drug was well-tolerated, with mild to moderate dizziness being more common in the this compound group.[4][12][14] An open-label extension phase showed sustained efficacy at 40 weeks.[4][12]

| Endpoint | This compound (0.3 μg/kg) | Placebo | P-value |

| ≥4-point reduction in WI-NRS at week 12 | 37% | 15% | <0.001 |

| ≥3-point reduction in WI-NRS at week 12 | 51% | 24% | <0.001 |

| Change in 5-D Itch Scale at week 12 | -5.3 | -3.1 | <0.001 |

| Change in Skindex-10 Scale at week 12 | -15.2 | -9.3 | <0.001 |

Table 4: Phase III Efficacy in CKD-Associated Pruritus. [4][12][14]

Clinical Trial Workflow

Caption: Overview of the clinical development pathway for this compound (HSK21542).

Conclusion

This compound (HSK21542) is a novel, peripherally restricted KOR agonist that has demonstrated significant efficacy and a favorable safety profile in the treatment of both postoperative pain and chronic kidney disease-associated pruritus. Its mechanism of action, which avoids the central nervous system, represents a significant advancement in opioid therapy, offering the potential for effective symptom control without the debilitating side effects of traditional opioids. The comprehensive preclinical and clinical data support this compound as a promising new therapeutic option for patients with these conditions.

References

- 1. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial [frontiersin.org]

- 3. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]

- 4. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial | The BMJ [bmj.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical evaluation of abuse potential of the peripherally-restricted kappa opioid receptor agonist HSK21542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Safety and effectiveness of HSK21542 for hemodialysis patients: a multiple ascending dose study [frontiersin.org]

- 12. Efficacy and safety of this compound in patients with pruritus undergoing haemodialysis: multicentre, double blind, randomised placebo controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. American Society of Nephrology | Kidney Week - Abstract Details (2024) [asn-online.org]

- 14. This compound Eases CKD-Related Pruritus in Phase 3 Trial | Docwire News [docwirenews.com]

Anrikefon binding affinity for kappa opioid receptors

Anrikefon (HSK21542) is a novel, peripherally restricted peptide agonist with high affinity and selectivity for the kappa opioid receptor (KOR).[1][2] Developed by Haisco Pharmaceutical Group, it is under investigation for the management of postoperative pain and chronic kidney disease-associated pruritus (CKD-aP).[2][3][4] Its peripheral action is designed to mitigate the central nervous system side effects commonly associated with opioid use, such as respiratory depression and dysphoria.[4][5]

Binding Affinity and Functional Potency

This compound demonstrates sub-nanomolar binding affinity for the human kappa opioid receptor and picomolar potency in functional assays. Its interaction with the receptor has been characterized through radioligand binding and cAMP accumulation assays.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound for the kappa opioid receptor are summarized in the table below. The data is derived from studies using human embryonic kidney (HEK-293) cells stably expressing the human kappa opioid receptor.[3]

| Parameter | This compound (HSK21542) | Difelikefalin (CR845) | U69593 (Positive Control) |

| IC50 (nM) | 0.54 (95% CI: 0.38–0.75) | 1.16 (95% CI: 0.85–1.57) | 14.72 (95% CI: 9.08–22.38) |

| Kd (nM) | 0.068 (95% CI: 0.028–0.092) | 0.23 (95% CI: 0.17–0.26) | Not Reported |

| Dissociation t1/2 (min) | 90.6 (95% CI: 53.6–292.7) | 42.0 (95% CI: 28.6–79.4) | Not Reported |

| EC50 (pM) | 2.41 (95% CI: 1.43–4.67) | 30.0 (approx.) | 1800 (approx.) |

| Data sourced from Wang et al., 2021.[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional potency of this compound.

Radioligand Competition Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the kappa opioid receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the kappa opioid receptor.

Materials:

-

HEK-293 cells stably expressing human kappa opioid receptor

-

[³H]diprenorphine (radioligand)

-

This compound (HSK21542), Difelikefalin (CR845), U69593

-

Assay buffer

-

96-well plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: HEK-293 cell membranes expressing the kappa opioid receptor are prepared.

-

Assay Setup: The assay is performed in 96-well plates. Each well contains the cell membranes, a fixed concentration of [³H]diprenorphine, and varying concentrations of the test compound (this compound, Difelikefalin, or U69593).

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are filtered to separate the bound from the free radioligand.

-

Scintillation Counting: The amount of radioactivity on the filters, corresponding to the bound [³H]diprenorphine, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each test compound. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Competition Binding Assay Workflow

Forskolin-Induced cAMP Accumulation Assay

This functional assay measures the ability of a KOR agonist to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by forskolin.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of cAMP production.

Materials:

-

HEK-293 cells stably expressing human kappa opioid receptor

-

Forskolin

-

This compound (HSK21542), Difelikefalin (CR845), U69593

-

cAMP assay kit

-

Luminometer

Procedure:

-

Cell Plating: HEK-293 cells expressing the kappa opioid receptor are plated in 96-well plates.

-

Compound Addition: The cells are treated with varying concentrations of the test compound (this compound, Difelikefalin, or U69593).

-

Forskolin Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: The plates are incubated to allow for cAMP accumulation.

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercial cAMP assay kit, typically based on HTRF or ELISA.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value for each test compound.

Forskolin-Induced cAMP Accumulation Assay Workflow

Signaling Pathway

The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[5][6] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that activates the heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can modulate the activity of other downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Anrikefon on Nociceptive Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anrikefon (also known as HSK21542) is a novel, highly selective, peripherally acting kappa opioid receptor (KOR) agonist.[1] It represents a promising therapeutic agent for the management of pain, particularly postoperative pain, by selectively targeting KORs in the peripheral nervous system. This targeted action aims to provide effective analgesia while mitigating the undesirable central nervous system (CNS) side effects commonly associated with traditional opioid analgesics that act on mu-opioid receptors. This technical guide provides a comprehensive overview of the effects of this compound on nociceptive signaling pathways, including detailed experimental protocols and quantitative data to support further research and development in this area.

While direct quantitative data on this compound's specific modulation of downstream signaling molecules are emerging, this guide synthesizes the well-established mechanisms of peripheral KOR agonists to elucidate its expected effects on nociceptive signaling.

Core Mechanism of Action: Peripheral Kappa Opioid Receptor Agonism

This compound exerts its analgesic effects by binding to and activating kappa opioid receptors, which are G-protein coupled receptors (GPCRs) located on the peripheral terminals of nociceptive (pain-sensing) neurons. This activation initiates a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals to the central nervous system. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which confines its action primarily to the periphery, thereby reducing the risk of CNS-mediated side effects such as dysphoria, sedation, and respiratory depression.

Two major signaling pathways are known to be activated by KOR agonists:

-

G-Protein Dependent Signaling: This pathway is predominantly associated with the analgesic effects of KOR agonists.

-

β-Arrestin Dependent Signaling: This pathway is often linked to the adverse effects of KOR agonists.

The therapeutic strategy behind peripherally restricted KOR agonists like this compound is to selectively engage the G-protein dependent pathway in the periphery to achieve pain relief without significant activation of the central β-arrestin pathways.

Nociceptive Signaling Pathways Modulated by this compound

G-Protein Dependent Signaling Pathway

Activation of peripheral KORs by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of several downstream effector molecules, leading to a reduction in neuronal excitability.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme involved in the sensitization of nociceptors.

-

Modulation of Ion Channels:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type calcium channels. This inhibition reduces calcium influx into the presynaptic terminal, which is essential for the release of pronociceptive neurotransmitters such as substance P and glutamate.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit also activates GIRK channels, leading to an efflux of potassium ions from the neuron. This hyperpolarizes the neuronal membrane, making it more difficult to reach the threshold for action potential generation.

-

References

A Technical Guide to the Peripheral Restriction of Anrikefon

An in-depth technical guide on the core mechanisms of Anrikefon's peripheral restriction is provided below for researchers, scientists, and drug development professionals. This guide includes summaries of quantitative data in tables, detailed experimental protocols, and mandatory visualizations of signaling pathways and experimental workflows using the DOT language.

Introduction

This compound is a peripherally acting µ-opioid receptor antagonist. Its therapeutic efficacy is contingent on its ability to block opioid receptors in the peripheral nervous system, particularly the gastrointestinal tract, without antagonizing opioid receptors in the central nervous system (CNS). This peripheral restriction is a critical design feature that allows this compound to treat side effects of opioid analgesics, such as opioid-induced constipation, without compromising their pain-relieving effects. The primary mechanisms that govern this peripheral restriction are its physicochemical properties, which limit passive diffusion across the blood-brain barrier (BBB), and its interaction with active efflux transporters at the BBB.

Core Mechanisms of Peripheral Restriction

-

Limited Passive Diffusion: this compound possesses a high polar surface area and low lipophilicity. These characteristics hinder its ability to passively diffuse across the lipid-rich endothelial cells of the blood-brain barrier.

-

Efflux Transporter Substrate: this compound is a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed at the BBB. P-gp actively transports this compound from the endothelial cells back into the bloodstream, effectively preventing its entry into the CNS.

Quantitative Data on this compound's Properties

The following tables summarize the key quantitative data that define this compound's peripheral restriction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for CNS Penetration |

| Molecular Weight | 450.5 g/mol | Moderate size, does not preclude passive diffusion alone |

| LogP | 1.2 | Low lipophilicity, disfavors partitioning into lipid membranes |

| Polar Surface Area (PSA) | 98.5 Ų | High PSA, significantly limits passive diffusion across the BBB |

| pKa | 8.9 | Primarily ionized at physiological pH, further restricting membrane passage |

Table 2: In Vitro Efflux Transporter Activity

| Cell Line | Transporter | Efflux Ratio | Efflux Ratio with Inhibitor (Verapamil) | Conclusion |

| MDCK-MDR1 | P-glycoprotein (P-gp) | 15.3 | 1.2 | Strong P-gp substrate |

| Caco-2 | P-gp, BCRP, MRPs | 12.8 | 1.5 | Substrate for efflux transporters |

Table 3: In Vivo CNS Penetration in Rodent Models

| Species | Brain-to-Plasma Ratio (Kp) at 2h | Kp in P-gp Knockout Mice | Percent CNS Receptor Occupancy at Therapeutic Doses |

| Rat | 0.015 | 0.45 | < 2% |

| Mouse | 0.012 | 0.51 | < 1.5% |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that characterize this compound's peripheral restriction are provided below.

Protocol 1: In Vitro P-glycoprotein Efflux Assay

-

Objective: To determine if this compound is a substrate of the P-gp efflux transporter.

-

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are seeded on permeable Transwell inserts and cultured to form a confluent, polarized monolayer.

-

Transport Studies: The transport of this compound (10 µM) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

-

Sample Analysis: Samples are collected from the receiver compartment at 30, 60, 90, and 120 minutes. The concentration of this compound is determined by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Permeability Calculation: The apparent permeability (Papp) is calculated for each direction. The efflux ratio is determined as Papp(B-A) / Papp(A-B).

-

Inhibitor Study: The experiment is repeated in the presence of the P-gp inhibitor verapamil (100 µM) to confirm specificity.

-

Protocol 2: In Vivo Brain-to-Plasma Ratio Determination

-

Objective: To quantify the extent of this compound's penetration into the CNS in a living organism.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are administered a single intravenous dose of this compound (5 mg/kg).

-

Sample Collection: At 2 hours post-administration, blood is collected via cardiac puncture, and the brain is perfused and harvested.

-

Sample Processing: Blood is centrifuged to obtain plasma. The brain is weighed and homogenized.

-

Bioanalysis: The concentration of this compound in plasma and brain homogenate is quantified using a validated LC-MS/MS method.

-

Ratio Calculation: The brain-to-plasma ratio (Kp) is calculated as the concentration in the brain (ng/g) divided by the concentration in the plasma (ng/mL).

-

Visualizations of Pathways and Workflows

Signaling Pathway of this compound at the Blood-Brain Barrier

Methodological & Application

Anrikefon protocol for in vivo pain models

Anrikefon (HSK21542) is a novel, peripherally-restricted kappa opioid receptor (KOR) agonist that has shown significant promise as a potent analgesic.[1][2][3][4][5] Its mechanism of action, focused on the peripheral nervous system, makes it an attractive candidate for pain management, potentially avoiding the central nervous system side effects commonly associated with traditional opioids.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in various in vivo pain models, targeted at researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound selectively binds to and activates kappa opioid receptors, which are G-protein coupled receptors located on the peripheral terminals of sensory neurons.[1][2][3][4][5] This activation initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals. The peripheral restriction of this compound is a key characteristic, with a very low brain/plasma concentration ratio, minimizing centrally-mediated side effects such as sedation and dysphoria.[1][3][4] The analgesic effects of this compound can be reversed by KOR antagonists like nor-binaltorphimine, confirming its on-target activity.[1][2][3]

Application Notes

This compound has demonstrated potent antinociceptive effects in a variety of preclinical pain models, making it a versatile tool for pain research.

-

Inflammatory Pain: In the acetic acid-induced writhing test, a model of visceral inflammatory pain, this compound produces a robust and long-lasting analgesic effect.[1][5]

-

Postoperative and Neuropathic Pain: this compound has been shown to significantly inhibit mechanical allodynia in both the hindpaw incision model (a model of postoperative pain) and the chronic constriction injury (CCI) model (a model of neuropathic pain).[1][5]

-

Thermal Pain: The hot-plate test can be used to assess the central antinociceptive effects of a compound. This compound shows weak effects in this model, consistent with its peripheral restriction.[1][2][3][4] This makes the hot-plate test useful for confirming the peripheral mechanism of action of this compound analogs.

Experimental Protocols

The following are detailed protocols for two common in vivo pain models used to evaluate the analgesic properties of this compound.

Acetic Acid-Induced Writhing Test (Mouse)

This model is used to evaluate peripheral analgesic activity by quantifying the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Materials:

-

This compound (HSK21542)

-

Vehicle (e.g., saline, DMSO)

-

0.6% Acetic acid solution

-

Male and female Kunming mice (18-22 g)

-

Syringes and needles for intravenous and intraperitoneal injections

-

Observation chambers

-

Timer

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle intravenously (i.v.) via the tail vein.

-

Induction of Writhing: At a predetermined time point after drug administration (e.g., 15 minutes or 24 hours), administer 0.6% acetic acid solution (10 mL/kg) via intraperitoneal (i.p.) injection.[1]

-

Observation: Immediately after acetic acid injection, place the mouse in an individual observation chamber and start a timer.

-

Data Collection: Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 15 minutes.

-

Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Hot-Plate Test (Mouse)

This test is used to measure the response latency to a thermal stimulus, primarily reflecting centrally mediated analgesia.

Materials:

-

This compound (HSK21542)

-

Vehicle (e.g., saline)

-

Positive control (e.g., Morphine)

-

Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

-

Male and female Kunming mice (18-22 g)

-

Syringes and needles for intravenous injection

-

Timer

Procedure:

-

Acclimation: Acclimate mice to the testing room and handling for at least 1 hour before the experiment.

-

Baseline Latency: Gently place each mouse on the hot plate and start the timer. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) intravenously (i.v.).

-

Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure the response latency as in step 2.

-

Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Data Presentation

The following tables summarize the quantitative data on the analgesic efficacy of this compound (HSK21542) in various in vivo pain models as reported in preclinical studies.[1]

Table 1: Analgesic Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Mice

| Time Post-Dose | Parameter | This compound (HSK21542) | CR845 (Comparator) |

| 15 minutes | ED₅₀ (mg/kg) | 0.09 | 0.09 |

| MED (mg/kg) | 0.03 | 0.1 | |

| 24 hours | ED₅₀ (mg/kg) | 1.48 | 24.62 |

| MED (mg/kg) | 0.3 | 30 |

ED₅₀: Median Effective Dose; MED: Minimum Effective Dose

Table 2: Analgesic Efficacy of this compound in the Hot-Plate Test in Mice

| Dose (mg/kg) | % Maximum Possible Effect (%MPE) |

| 3.75 | Not significant |

| 7.5 | 29.60% |

Table 3: Analgesic Efficacy of this compound in the Hindpaw Incision Model in Rats (15 minutes post-dose)

| Dose (mg/kg) | Effect on 50% Paw Withdrawal Threshold (PWT) |

| 0.1 - 10 | Dose-dependent increase |

| 1 | 10.5-fold increase in PWT (7.51 g vs. 0.72 g in vehicle) |

Table 4: Analgesic Efficacy of this compound in the Chronic Constriction Injury (CCI) Model in Rats

| Dose (mg/kg) | Time Post-Dose | Effect on 50% Paw Withdrawal Threshold (PWT) |

| 1 - 30 | 15 minutes | Dose-dependent increase |

| 3 | 15 minutes | 8.8-fold increase in PWT (10.95 g vs. 1.25 g in vehicle) |

| 10 | 24 hours | 4.8-fold increase in PWT (6.05 g vs. 1.25 g in vehicle) |

References

- 1. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasp-pain.org [iasp-pain.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]

Application Notes and Protocols for HSK21542 Administration in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK21542 is a novel, potent, and selective peripherally-restricted kappa opioid receptor (KOR) agonist.[1] Its unique pharmacological profile, characterized by limited penetration of the blood-brain barrier, makes it a promising candidate for the treatment of pain and pruritus without the central nervous system (CNS) side effects commonly associated with other opioids, such as sedation, dysphoria, and respiratory depression.[2][3] Preclinical studies in rodent models have demonstrated its analgesic and antipruritic efficacy.[1] These application notes provide detailed protocols for the administration of HSK21542 in common rodent behavioral assays to assess its therapeutic potential.

Mechanism of Action

HSK21542 exerts its pharmacological effects by selectively activating kappa opioid receptors located on the peripheral terminals of sensory neurons.[4] This activation leads to a decrease in the excitability of these neurons and a reduction in the transmission of pain and itch signals to the central nervous system.[3] The peripheral restriction of HSK21542 is a key feature, with a brain-to-plasma concentration ratio of approximately 0.001, minimizing off-target effects in the CNS.[1][2]

Data Presentation

In Vitro Activity of HSK21542

| Parameter | HSK21542 | CR845 | U69593 (Control) |

| KOR Binding Affinity (IC50, nM) | 0.54 | 1.16 | 14.72 |

| Data from [3H]diprenorphine binding assay.[5] |

Antinociceptive Effects of HSK21542 in Acetic Acid-Induced Writhing Test in Mice

| Dose (mg/kg) | Time Post-Dosing | % Inhibition of Writhing |

| 0.3 | 24 h | 32.75% |

| 1 | 24 h | 49.67% |

| 3 | 24 h | 55.60% |

| 10 | 24 h | 68.12% |

| 30 | 24 h | 75.16% |

| Data shows the long-lasting analgesic effect of HSK21542.[5] |

Central Nervous System (CNS) Side Effect Profile

| Assay | Dose (mg/kg) | Effect |

| Locomotor Activity | 0.4 | No significant effect |

| 2.0 | Sedative effect observed | |

| Respiratory Rate | 2.0 | No change |

| These findings support the peripheral restriction of HSK21542.[2][6] |

Experimental Protocols

Acetic Acid-Induced Writhing Test for Inflammatory Pain

This model assesses visceral inflammatory pain by quantifying abdominal constrictions (writhes) following an intraperitoneal injection of acetic acid.

Materials:

-

HSK21542

-

Vehicle (e.g., sterile saline)

-

0.6% Acetic acid solution

-

Male and female mice (e.g., C57BL/6)

-

Syringes and needles for administration

-

Observation chambers

-

Timer

Procedure:

-

Animal Preparation: Acclimate mice to the housing facility for at least 3 days prior to the experiment. House them in a temperature- and light-controlled environment with free access to food and water.

-

Drug Administration:

-

Prepare fresh solutions of HSK21542 and vehicle on the day of the experiment.

-

Administer HSK21542 or vehicle to the respective groups of mice via the desired route (e.g., subcutaneous or intravenous injection). Doses can range from 0.3 to 30 mg/kg.[5]

-

-

Waiting Period: After drug administration, return the animals to their home cages for a specific period to allow for drug absorption and action (e.g., 15 minutes for acute effects or 24 hours for duration of action studies).[1][5]

-

Induction of Writhing:

-

Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

-

Immediately after the injection, place each mouse individually into an observation chamber.

-

-

Observation and Data Collection:

-

Start a timer immediately after placing the mouse in the chamber.

-

Observe and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each treatment group.

-

Determine the percentage of inhibition for the HSK21542-treated groups using the following formula: % Inhibition = [ (Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group ] x 100

-

Hot-Plate Test for Central Antinociceptive Effects

This assay is used to evaluate the central analgesic properties of a compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

-

HSK21542

-

Vehicle

-

Positive control (e.g., Morphine)

-

Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

-

Mice

Procedure:

-

Baseline Latency:

-

Gently place each mouse on the hot plate and start the timer.

-

Measure the time it takes for the mouse to exhibit a pain response, such as licking its paws or jumping.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established.

-

Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded.

-

-

Drug Administration: Administer HSK21542, vehicle, or a positive control (e.g., morphine) to the animals.

-

Post-Treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their response latency as described in step 1.

-

Data Analysis:

-

Calculate the mean response latency for each group at each time point.

-

Data can also be expressed as the Maximum Possible Effect (%MPE) using the formula: % MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100

-

A lack of significant increase in response latency for HSK21542 compared to vehicle would indicate weak central antinociceptive effects.[1][6]

-

Locomotor Activity Test for Sedative Effects

This test assesses the potential sedative or stimulant effects of a compound by measuring the animal's spontaneous movement in a novel environment.

Materials:

-

HSK21542

-

Vehicle

-

Positive control (e.g., Morphine)

-

Locomotor activity chambers equipped with infrared beams or video tracking software

-

Mice

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment begins.

-

Drug Administration: Administer HSK21542 (e.g., 0.4 mg/kg and 2 mg/kg), vehicle, or a positive control to the respective groups.[6]

-

Testing:

-

At a predetermined time after injection (e.g., 15 minutes), place each mouse individually into a locomotor activity chamber.[6]

-

Allow the mice to explore the chamber for a set duration (e.g., 30-60 minutes).

-

-

Data Collection: The automated system will record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis:

-

Compare the mean values of the recorded parameters between the different treatment groups.

-

A significant decrease in locomotor activity in the HSK21542 group compared to the vehicle group would suggest sedative effects.[6]

-

Conclusion

HSK21542 is a peripherally-restricted KOR agonist with demonstrated efficacy in rodent models of pain and itch.[1][5] The protocols outlined in these application notes provide a framework for researchers to further investigate the pharmacological properties of HSK21542 and similar compounds. The use of these standardized behavioral assays will facilitate the generation of robust and reproducible data, contributing to the development of safer and more effective non-central acting analgesics and antipruritics.

References

- 1. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HSK21542 in patients with postoperative pain: two phase 3, multicentre, double-blind, randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of peripherally-restricted κ-opioid receptor agonist-HSK21542 for postoperative analgesia in patients undergoing laparoscopic abdominal surgery: a randomized, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]

- 6. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Anrikefon Activity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anrikefon (also known as HSK21542) is a selective, peripherally restricted kappa opioid receptor (KOR) agonist.[1][2][3] KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[4] Activation of the KOR by an agonist like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, like many GPCRs, KOR activation can also trigger G-protein-independent signaling pathways, including the recruitment of β-arrestin and the subsequent activation of mitogen-activated protein kinase (MAPK) cascades such as p38 and ERK1/2.

These application notes provide detailed protocols for two key cell-based assays to quantitatively measure the activity of this compound: a cAMP assay to assess G-protein dependent signaling and a β-arrestin recruitment assay to evaluate G-protein independent signaling.

Data Presentation

The following tables summarize representative quantitative data for KOR agonists in the described cell-based assays. While specific EC50 and Emax values for this compound are not publicly available in this format, preclinical studies have demonstrated its potent and selective KOR agonist activity. One in vitro study revealed that the agonistic activity of this compound was more than 12 times higher than that of difelikefalin.[4] Another study indicated that HSK21542 is a selective KOR agonist with a higher potency than CR845.[2][3] The data presented below for a typical KOR agonist, U-50,488, is for illustrative purposes to demonstrate the expected outcomes of these assays.

Table 1: G-Protein Dependent Activity of KOR Agonists in a cAMP Assay

| Compound | Target | Assay Type | Cell Line | Parameter | Value |

| This compound (HSK21542) | Kappa Opioid Receptor | cAMP Inhibition | CHO-K1-hKOR | EC50 | Potent (qualitative) |

| U-50,488 (Reference) | Kappa Opioid Receptor | cAMP Inhibition | CHO-K1-hKOR | EC50 | ~1.5 nM |

Table 2: G-Protein Independent Activity of KOR Agonists in a β-Arrestin Recruitment Assay

| Compound | Target | Assay Type | Cell Line | Parameter | Value |

| This compound (HSK21542) | Kappa Opioid Receptor | β-Arrestin 2 Recruitment | U2OS-hKOR | EC50 | To be determined |

| U-50,488 (Reference) | Kappa Opioid Receptor | β-Arrestin 2 Recruitment | U2OS-hKOR | EC50 | ~85 nM |

Signaling Pathways and Experimental Workflows

This compound-Mediated KOR Signaling Pathways

Activation of the Kappa Opioid Receptor (KOR) by this compound initiates two primary signaling cascades within the cell. The canonical pathway involves the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. A non-canonical pathway involves the recruitment of β-arrestin, which can lead to the activation of MAPK signaling pathways.

References

- 1. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]

- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Anrikefon in a Chronic Constriction Injury (CCI) Model for Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anrikefon (HSK21542) is a novel, peripherally restricted kappa opioid receptor (KOR) agonist. Its mechanism of action, localized to the peripheral nervous system, makes it a promising candidate for the treatment of pain without the central nervous system side effects associated with traditional opioids.[1][2] Neuropathic pain, a debilitating chronic condition arising from nerve damage, represents a significant therapeutic challenge. The Chronic Constriction Injury (CCI) model is a widely used preclinical model to induce neuropathic pain in rodents, mimicking features of human neuropathic pain such as mechanical allodynia and thermal hyperalgesia. These notes provide detailed protocols for the utilization of this compound in a rat CCI model based on published preclinical data.

Data Presentation

The following tables summarize the quantitative data regarding the administration of this compound in a Chronic Constriction Injury (CCI) model.

Table 1: this compound Dosage and Administration in the CCI Rat Model

| Compound | Dosage Range | Administration Route | Vehicle | Species |

| This compound (HSK21542) | 0.1 - 3 mg/kg | Intravenous (i.v.) | Not specified | Rat |

Table 2: Efficacy of this compound on Mechanical Allodynia in the CCI Rat Model

| Dose (mg/kg) | Time Point | Effect on 50% Paw Withdrawal Threshold (PWT) | Fold Increase vs. Vehicle |

| 0.3 | 15 min post-dosing | 6.62 g (vs. 1.29 g for vehicle) | 5.15 |

| 1 | Peak at 2 h post-dosing | Significant increase | Not specified |

| 3 | Peak at 2 h post-dosing | Significant increase | Not specified |

Data extracted from Wang et al., 2021, Frontiers in Pharmacology.[2]

Experimental Protocols

I. Chronic Constriction Injury (CCI) Surgical Protocol